7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 941937-98-0
VCID: VC11856511
InChI: InChI=1S/C20H26ClN5O4/c1-12(2)9-22-19-23-17-16(18(28)25(4)20(29)24(17)3)26(19)10-14(27)11-30-15-7-5-13(21)6-8-15/h5-8,12,14,27H,9-11H2,1-4H3,(H,22,23)
SMILES: CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Molecular Formula: C20H26ClN5O4
Molecular Weight: 435.9 g/mol

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 941937-98-0

Cat. No.: VC11856511

Molecular Formula: C20H26ClN5O4

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 941937-98-0

Specification

CAS No. 941937-98-0
Molecular Formula C20H26ClN5O4
Molecular Weight 435.9 g/mol
IUPAC Name 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione
Standard InChI InChI=1S/C20H26ClN5O4/c1-12(2)9-22-19-23-17-16(18(28)25(4)20(29)24(17)3)26(19)10-14(27)11-30-15-7-5-13(21)6-8-15/h5-8,12,14,27H,9-11H2,1-4H3,(H,22,23)
Standard InChI Key LSMOJTYRRXAOKN-UHFFFAOYSA-N
SMILES CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Canonical SMILES CC(C)CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C

Introduction

The compound 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-[(2-methylpropyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic molecule belonging to the purine derivative class. Its structure is characterized by a purine core functionalized with hydroxypropyl and chlorophenoxy groups, as well as an isobutylamino moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.

Synthesis Pathway

The synthesis of this compound typically involves multistep organic reactions:

  • Ether Formation: Reacting chlorinated phenols with suitable alkylating agents to introduce the chlorophenoxy group.

  • Purine Functionalization: Modifying a purine derivative with hydroxypropyl and isobutylamino groups through nucleophilic substitution or reductive amination.

  • Optimization: Reaction conditions are adjusted to maximize yield and purity using techniques such as high-performance liquid chromatography (HPLC).

Biological Significance

Mechanism of Action:
This compound is known to modulate the Wnt signaling pathway, a critical regulator of cell proliferation and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer.

Potential Applications:

  • Oncology: As a Wnt pathway modulator, it may inhibit tumor growth by regulating cellular signaling.

  • Drug Discovery: Its unique structure makes it a candidate for further pharmacological exploration.

Analytical Characterization

Techniques Used:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption peaks.

Physical Properties:

PropertyValue
DensityNot available
Melting PointNot available
Boiling PointNot available

Research Findings

Studies have highlighted the following:

  • The compound's ability to interact with key cellular pathways makes it a promising lead for therapeutic agents targeting cancer and other proliferative disorders .

  • Computational modeling suggests favorable binding affinities with proteins involved in the Wnt pathway.

  • Preliminary toxicity studies indicate manageable safety profiles under controlled conditions .

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